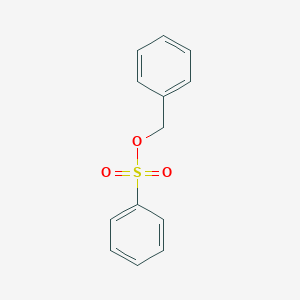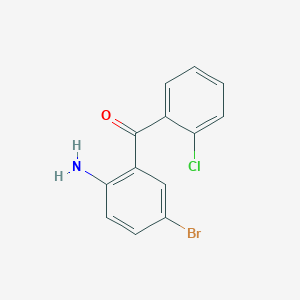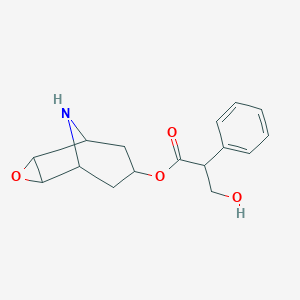
Norhioscina
Descripción general
Descripción
Norscopolamine is a novel synthetic compound that has recently been developed as a potential therapeutic agent for a variety of neurological and psychiatric disorders. It is a derivative of the neurotransmitter dopamine, and has been shown to have a wide range of pharmacological effects in laboratory animals and humans.
Aplicaciones Científicas De Investigación
Fabricación farmacéutica
La norhioscina sirve como un estándar secundario farmacéutico y un material de referencia certificado en la fabricación farmacéutica . Es esencial para garantizar la calidad y la consistencia de los productos farmacéuticos al proporcionar un punto de referencia para la pureza y la composición.
Química analítica
En química analítica, la this compound se utiliza en cromatografía líquida de alto rendimiento (HPLC) para el análisis de la escopolamina y sus sustancias relacionadas . Esto permite la medición precisa de estos compuestos en diversas muestras, lo cual es crucial para el control de calidad y la investigación.
Aplicaciones terapéuticas
La this compound, como derivado de la escopolamina, tiene aplicaciones terapéuticas debido a sus propiedades anticolinérgicas. Se utiliza en el tratamiento de náuseas y vómitos postoperatorios, mareos y espasmos gastrointestinales, renales y biliares .
Semisíntesis de medicamentos
Es un intermedio importante en la semisíntesis de medicamentos como el ipratropio o el bromuro de oxitropio . Estos medicamentos se utilizan para afecciones como la enfermedad pulmonar obstructiva crónica (EPOC) y el asma.
Pruebas de control de calidad
Los estándares de this compound se utilizan en las pruebas de control de calidad dentro de la industria alimentaria y de bebidas, así como en productos farmacéuticos . Esto garantiza que los productos cumplan con las normas reglamentarias y sean seguros para el consumo.
Investigación farmacológica
En la investigación farmacológica, se explora el papel de la this compound como antagonista de los receptores muscarínicos para desarrollar nuevos tratamientos. Sus efectos sobre el sistema nervioso central y su potencial como hipnótico son áreas de estudio en curso .
Desarrollo de métodos en farmacología
Este compuesto también participa en el desarrollo de métodos para análisis cualitativos y cuantitativos en investigación farmacéutica . Desarrollar métodos robustos para el análisis de fármacos es clave para el avance de las ciencias farmacéuticas.
Producción biotecnológica
La investigación sobre la producción biotecnológica de this compound implica optimizar la biosíntesis de alcaloides mediante técnicas como los cultivos de callos o los cultivos de raíces pilosas transformadas genéticamente . Esto podría conducir a métodos de producción más eficientes para estos valiosos compuestos.
Safety and Hazards
Mecanismo De Acción
Target of Action
Norhyoscine, also known as Norscopolamine, primarily targets the muscarinic acetylcholine receptors . These receptors are seven-transmembrane G-protein-coupled receptors activated by the endogenous neurotransmitter, acetylcholine . They are generally associated with the parasympathetic nervous system and also cholinergic transmission in the central nervous system .
Mode of Action
Norhyoscine acts as a peripherally acting muscarinic receptor antagonist . It competitively inhibits the action of acetylcholine at muscarinic receptors . By blocking these receptors, Norhyoscine reduces the effects of parasympathetic nerve stimulation, leading to effects such as pupil dilation, reduced intestinal motility and smooth muscle contraction, and reduced secretions from glands .
Biochemical Pathways
The primary biochemical pathway affected by Norhyoscine is the cholinergic pathway . By inhibiting the action of acetylcholine, Norhyoscine disrupts the normal functioning of this pathway, leading to a decrease in parasympathetic activity . This results in downstream effects such as reduced intestinal motility and glandular secretions .
Pharmacokinetics
It is known that the compound exhibitsanticholinergic activity The absorption, distribution, metabolism, and excretion (ADME) properties of Norhyoscine would significantly impact its bioavailability and therapeutic effects
Result of Action
The primary result of Norhyoscine’s action is a decrease in parasympathetic activity. This leads to effects such as dilated pupils, reduced intestinal motility and smooth muscle contraction, and reduced glandular secretions . These effects can be beneficial in treating conditions such as irritable bowel syndrome and diverticular disease .
Action Environment
The action of Norhyoscine can be influenced by various environmental factors. For instance, the presence of other drugs or substances that affect the cholinergic pathway could potentially alter the efficacy and stability of Norhyoscine . Additionally, individual factors such as the patient’s age, health status, and genetic makeup could also influence the compound’s action .
Análisis Bioquímico
Biochemical Properties
Norhyoscine interacts with various enzymes, proteins, and other biomolecules. It has been found that Norhyoscine, like scopolamine, has a high affinity for muscarinic receptors located on the smooth-muscle cells of the gastrointestinal (GI) tract . Its anticholinergic action exerts a smooth-muscle relaxing/spasmolytic effect . Norhyoscine also binds to nicotinic receptors, which induces a ganglion-blocking effect .
Cellular Effects
The effects of Norhyoscine on various types of cells and cellular processes are significant. For instance, it has been suggested that Norhyoscine potently blocks human nicotinic acetylcholine receptors in SH-SY5Y cells . This indicates that Norhyoscine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Norhyoscine exerts its effects at the molecular level through several mechanisms. It acts as a peripherally acting muscarinic receptor antagonist, competitively inhibiting the action of acetylcholine (ACh) at muscarinic receptors . This inhibition can affect various biological processes, including enzyme activation or inhibition and changes in gene expression.
Propiedades
IUPAC Name |
3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 3-hydroxy-2-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-8-11(9-4-2-1-3-5-9)16(19)20-10-6-12-14-15(21-14)13(7-10)17-12/h1-5,10-15,17-18H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYZEMOPQDTDHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C3C(C1N2)O3)OC(=O)C(CO)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | Norscopolamine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Norscopolamine | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4684-28-0 | |
| Record name | [7(S)-(1α,.2β,4β,5α,7β)]-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl (hydroxymethyl)phenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



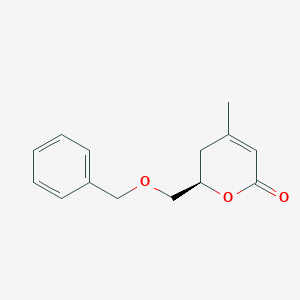
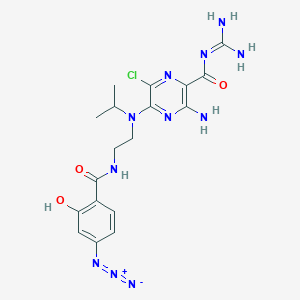
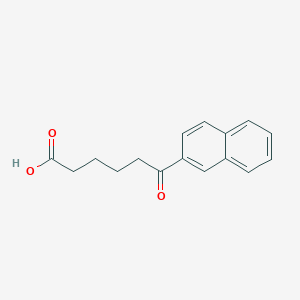
![Ethyl (2E)-[4-hydroxy-1-(triphenylmethyl)piperidin-3-ylidene]acetate](/img/structure/B138796.png)


![(S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide](/img/structure/B138802.png)

